molecular formula C20H19NO5 B14992358 N-(2,5-dimethoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-(2,5-dimethoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14992358
M. Wt: 353.4 g/mol
InChI Key: KLIRGIQTGRXNBL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring The compound also contains a carboxamide group and two methoxy groups attached to the phenyl ring

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves several steps. One common synthetic route starts with the preparation of 2,5-dimethoxyphenylacetic acid. This can be achieved by reacting 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide to obtain 2-halomethyl-1,4-dimethoxybenzene. This intermediate is then reacted with a cyanation reagent to form 2-(2,5-dimethoxyphenyl)acetonitrile, which is subsequently hydrolyzed to yield 2,5-dimethoxyphenylacetic acid .

The next step involves the formation of the chromene core. This can be achieved through a cyclization reaction, where the 2,5-dimethoxyphenylacetic acid is reacted with an appropriate reagent to form the chromene structure. Finally, the carboxamide group is introduced by reacting the chromene derivative with an amine under suitable conditions.

Chemical Reactions Analysis

N-(2,5-dimethoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles.

For example, the compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones. Substitution reactions can introduce different functional groups onto the chromene core, leading to the formation of various derivatives with potentially different biological activities .

Scientific Research Applications

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Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO5/c1-4-12-5-7-17-14(9-12)16(22)11-19(26-17)20(23)21-15-10-13(24-2)6-8-18(15)25-3/h5-11H,4H2,1-3H3,(H,21,23)

InChI Key

KLIRGIQTGRXNBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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